2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride
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Overview
Description
2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring
Preparation Methods
The synthesis of 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride typically involves the reaction of 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an antiviral or anticancer agent. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride can be compared with similar compounds such as:
2-(5-Cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid: This compound has a cyano group instead of a hydrazide group, leading to different chemical properties and applications.
Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate:
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various scientific fields.
Properties
Molecular Formula |
C7H11ClN4O3 |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C7H10N4O3.ClH/c1-4-2-11(3-5(12)10-8)7(14)9-6(4)13;/h2H,3,8H2,1H3,(H,10,12)(H,9,13,14);1H |
InChI Key |
APURNOBBCRGFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)NN.Cl |
Origin of Product |
United States |
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